molecular formula C7H6ClI B1590029 1-(Chloromethyl)-3-iodobenzene CAS No. 60076-09-7

1-(Chloromethyl)-3-iodobenzene

Cat. No.: B1590029
CAS No.: 60076-09-7
M. Wt: 252.48 g/mol
InChI Key: CWGGDQMRBOFYKS-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-iodobenzene is an aromatic compound characterized by the presence of a benzene ring substituted with a chloromethyl group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-(chloromethyl)benzene using iodine and a suitable oxidizing agent. Another method includes the chloromethylation of 3-iodobenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chloromethylation reactions. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted benzene derivatives.

    Coupling Products: Biaryl compounds.

    Oxidation Products: Aldehydes and carboxylic acids.

    Reduction Products: Methyl derivatives.

Scientific Research Applications

1-(Chloromethyl)-3-iodobenzene has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The iodine atom can participate in oxidative addition and reductive elimination processes, facilitating various coupling reactions .

Comparison with Similar Compounds

  • 1-(Chloromethyl)-4-iodobenzene
  • 1-(Chloromethyl)-2-iodobenzene
  • 1-(Bromomethyl)-3-iodobenzene

Comparison: 1-(Chloromethyl)-3-iodobenzene is unique due to the specific positioning of the chloromethyl and iodine substituents on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity patterns and selectivity in substitution and coupling reactions .

Properties

IUPAC Name

1-(chloromethyl)-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClI/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGGDQMRBOFYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30516740
Record name 1-(Chloromethyl)-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60076-09-7
Record name 1-(Chloromethyl)-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-iodobenzyl alcohol (600 mg, 2.56 mmol) in DCM (3 ml) was treated with thionyl chloride (3 ml, 41.3 mmol) and stirred at ambient temperature for 18 h, before addition of further thionyl chloride (1 ml, 13.7 mmol) and heating to reflux for 12 h. The cooled solution was basified with 50% NaOH, diluted with water and extracted with DCM. The combined organics were dried over MgSO4, filtered and evaporated to afford a clear syrup which crystallises on standing to give 3-iodobenzyl chloride as a white solid (650 mg, quant.).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
3 mL
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reactant
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Quantity
3 mL
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solvent
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Quantity
1 mL
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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